Cas no 64567-25-5 (ethyl[(2-fluorophenyl)methyl]amine)
64567-25-5 structure
Product Name:ethyl[(2-fluorophenyl)methyl]amine
Numero CAS:64567-25-5
MF:C9H12FN
MW:153.196685791016
MDL:MFCD00053427
CID:499834
PubChem ID:4719442
Update Time:2025-05-27
ethyl[(2-fluorophenyl)methyl]amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(2-Fluorobenzyl)ethanamine
- Benzenemethanamine,N-ethyl-2-fluoro-
- ethyl-(2-fluoro-benzyl)-amine
- N-ETHYL-O-FLUOROBENZYLAMINE
- ethyl[(2-fluorophenyl)methyl]amine
- N-(2-fluorobenzyl)ethanamine(SALTDATA: HCl)
- SCHEMBL631227
- AKOS000160931
- MFCD00053427
- N-(2-Fluorobenzyl)ethanamine x1hcl
- CS-0246272
- N-[(2-fluorophenyl)methyl]ethanamine
- F2169-1237
- N-Ethyl-2-fluorobenzylamine
- N-(2-Fluorobenzyl) ethanamine
- SB76078
- Z286282968
- EN300-32131
- AEWPBFIYUCYSHZ-UHFFFAOYSA-N
- 64567-25-5
- DB-342267
- Benzenemethanamine, N-ethyl-2-fluoro-
- STK513266
-
- MDL: MFCD00053427
- Inchi: 1S/C9H12FN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3
- Chiave InChI: AEWPBFIYUCYSHZ-UHFFFAOYSA-N
- Sorrisi: FC1C=CC=CC=1CNCC
Proprietà calcolate
- Massa esatta: 153.09546
- Massa monoisotopica: 153.095377549g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 3
- Complessità: 106
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 12Ų
Proprietà sperimentali
- Densità: 1.0±0.1 g/cm3
- Punto di ebollizione: 171.4±15.0 °C at 760 mmHg
- Punto di infiammabilità: 57.5±20.4 °C
- Indice di rifrazione: 1.491
- PSA: 12.03
- Pressione di vapore: 1.4±0.3 mmHg at 25°C
ethyl[(2-fluorophenyl)methyl]amine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
ethyl[(2-fluorophenyl)methyl]amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | N296611-250mg |
N-(2-Fluorobenzyl)ethanamine |
64567-25-5 | 250mg |
$81.00 | 2023-05-17 | ||
| TRC | N296611-500mg |
N-(2-Fluorobenzyl)ethanamine |
64567-25-5 | 500mg |
$110.00 | 2023-05-17 | ||
| TRC | N296611-1g |
N-(2-Fluorobenzyl)ethanamine |
64567-25-5 | 1g |
$ 130.00 | 2022-06-03 | ||
| 1PlusChem | 1P00EEO8-50mg |
N-ETHYL-O-FLUOROBENZYLAMINE |
64567-25-5 | 95% | 50mg |
$87.00 | 2024-04-22 | |
| 1PlusChem | 1P00EEO8-100mg |
N-ETHYL-O-FLUOROBENZYLAMINE |
64567-25-5 | 95% | 100mg |
$98.00 | 2024-04-22 | |
| 1PlusChem | 1P00EEO8-250mg |
N-ETHYL-O-FLUOROBENZYLAMINE |
64567-25-5 | 95% | 250mg |
$107.00 | 2024-04-22 | |
| 1PlusChem | 1P00EEO8-500mg |
N-ETHYL-O-FLUOROBENZYLAMINE |
64567-25-5 | 95% | 500mg |
$136.00 | 2024-04-22 | |
| 1PlusChem | 1P00EEO8-1g |
N-ETHYL-O-FLUOROBENZYLAMINE |
64567-25-5 | 95% | 1g |
$162.00 | 2024-04-22 | |
| 1PlusChem | 1P00EEO8-2.5g |
N-ETHYL-O-FLUOROBENZYLAMINE |
64567-25-5 | 95% | 2.5g |
$263.00 | 2024-04-22 | |
| 1PlusChem | 1P00EEO8-5g |
N-ETHYL-O-FLUOROBENZYLAMINE |
64567-25-5 | 95% | 5g |
$408.00 | 2024-04-22 |
ethyl[(2-fluorophenyl)methyl]amine Letteratura correlata
-
1. Estimation of hydrogen sulfide from crude petroleum: a unique invention using a simple chemosensor†Shampa Kundu,Prithidipa Sahoo New J. Chem., 2019,43, 12369-12374
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
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